

5-Bromo-7-azaindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-Bromo-7-azaindole	
Cat. No.:	B068098	Get Quote

An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of **5-Bromo-7-azaindole** for Researchers, Scientists, and Drug Development Professionals.

5-Bromo-7-azaindole, also known as 5-Bromo-1H-pyrrolo[2,3-b]pyridine, is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural properties make it a crucial building block in the synthesis of bioactive molecules and pharmaceuticals. The presence of a bromine substituent enhances its reactivity, allowing for diverse functionalization, which is pivotal in the development of targeted therapies and novel drug candidates. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis protocols, and key data for **5-Bromo-7-azaindole**.

Core Physicochemical and Structural Data

The fundamental properties of **5-Bromo-7-azaindole** are summarized in the table below, providing a quick reference for researchers.



Property	Value
Molecular Formula	C7H5BrN2[1][2][3]
Molecular Weight	197.03 g/mol [2][3][4][5]
CAS Number	183208-35-7[1][2][3]
Appearance	White to yellow or yellow-orange to red-brown powder/crystal[1]
Melting Point	176-180 °C[2]
InChI Key	LPTVWZSQAIDCEB-UHFFFAOYSA-N[2][4]
SMILES String	Brc1cnc2[nH]ccc2c1[2]

Synthesis of 5-Bromo-7-azaindole: Experimental Protocols

Several synthetic routes for **5-Bromo-7-azaindole** have been reported. Below are detailed methodologies for some of the key approaches.

Synthesis via Fischer Indole Cyclization

This method involves the cyclization of a hydrazine derivative to form the indole ring system.

Protocol:

- Preparation of the Hydrazine: 2-hydrazino-5-bromopyridine is dissolved in a suitable solvent.
- Acid Addition: Concentrated sulfuric acid is added to the solution, and the mixture is stirred until uniform.
- Heating and Catalyst Addition: The mixture is heated to a temperature of 70-90°C, and a
 catalyst, which can be a mixture of phosphorus oxychloride, copper acetate, and niobium
 pentachloride, is added.
- Acetaldehyde Addition and Reflux: Acetaldehyde is added to the solution while stirring, and the reaction is refluxed for 3-4 hours.



Work-up: Upon completion, the reaction is cooled to room temperature and filtered. The
filtrate is subjected to reduced pressure distillation and recrystallization to yield 5-Bromo-7azaindole.

Multi-step Synthesis from 7-Azaindole

This approach starts with the more readily available 7-azaindole and introduces the bromo group in a multi-step process.

Protocol:

- Formation of Dihydro-7-azaindole-2-sodium sulfonate: 7-azaindole is reacted with sodium hydrogen sulfite.
- Bromination: The resulting dihydro-7-azaindole-2-sodium sulfonate undergoes a bromination reaction to form dihydro-5-bromo-7-azaindole-2-sodium sulfonate.
- Elimination of Sodium Sulfonate: The sodium sulfonate group is removed under alkaline conditions to yield the final product, 5-Bromo-7-azaindole.[5]

Synthesis from 2-Aminopyridine

This method builds the pyrrole ring onto a pre-brominated pyridine core.

Protocol:

- Bromination of 2-Aminopyridine: N-bromosuccinimide (NBS) is added to a solution of 2-aminopyridine in a suitable solvent (e.g., methanol, ethanol, dichloromethane) at a low temperature (-5 to 15 °C). The reaction is stirred for 1-5 hours. The resulting 5-bromo-2-aminopyridine is obtained after filtration and washing.
- Iodination: The 5-bromo-2-aminopyridine is then subjected to an iodination reaction to produce the sulfate salt of 5-bromo-3-iodo-2-aminopyridine.
- Sonogashira Coupling and Deprotection: A Sonogashira coupling reaction is performed to introduce an alkyne group at the 3-position, followed by a deprotection step to yield 5-bromo-3-alkynyl-2-aminopyridine.

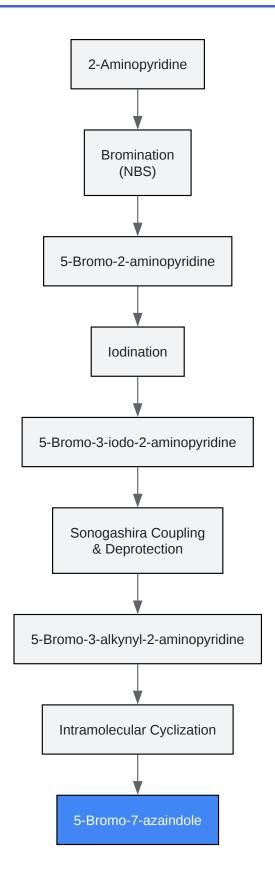


Intramolecular Cyclization: The final step involves an intramolecular cyclization reaction in
the presence of a base (e.g., sodium tert-butoxide, potassium tert-butoxide) in a solvent like
DMSO or DMF at 60-85 °C for 1-3 hours. The crude product is obtained by pouring the
reaction mixture into ice water, followed by filtration. The final product is purified by
recrystallization.

Logical Workflow of Synthesis from 2- Aminopyridine

The following diagram illustrates the key steps in the synthesis of **5-Bromo-7-azaindole** starting from 2-aminopyridine.





Click to download full resolution via product page

Caption: Synthesis workflow for 5-Bromo-7-azaindole.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CN109081840B Preparation method of 5-bromo-7-azaindole Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis chemicalbook [chemicalbook.com]
- 4. Method for synthesizing 5-bromo-7-azaindole Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102584820A Preparation method for 5-bromo-7-azaindole Google Patents [patents.google.com]
- To cite this document: BenchChem. [5-Bromo-7-azaindole: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068098#5-bromo-7-azaindole-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com